Fluorobenzene-d5

Vue d'ensemble

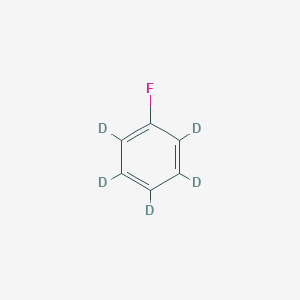

Description

Fluoro(2H5)benzene, also known as fluorobenzene-d5, is a deuterated derivative of fluorobenzene. It has the molecular formula C6D5F and is used primarily in scientific research due to its unique properties. The presence of deuterium atoms instead of hydrogen atoms makes it particularly useful in various spectroscopic studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fluoro(2H5)benzene can be synthesized through several methods. One common method involves the reaction of hydrogen fluoride (HF) with sodium deuteride or hydrogen deuteride under specific conditions . Another method is the Balz-Schiemann reaction, where aniline hydrochloride is diazotized and then treated with fluoboric acid to produce benzenediazonium fluoborate, which is subsequently decomposed to yield fluorobenzene .

Industrial Production Methods

Industrial production of fluorobenzene typically involves a vapor-phase fluorination process using hydrogen fluoride (HF) as the fluorination gas. This process can be carried out in either batch or continuous modes and often involves the use of fluorination catalysts .

Analyse Des Réactions Chimiques

Types of Reactions

Fluoro(2H5)benzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the fluorine atom, the para position is more activated towards electrophiles.

Nucleophilic Aromatic Substitution (NAS): The presence of the fluorine atom makes the aromatic ring more susceptible to nucleophilic attack, especially at the ortho and para positions.

Common Reagents and Conditions

Electrophilic Reagents: Bromine (Br2), Chlorine (Cl2), and Sulfuric Acid (H2SO4) are commonly used in EAS reactions.

Nucleophilic Reagents: Sodium amide (NaNH2) and potassium tert-butoxide (KOtBu) are often used in NAS reactions.

Major Products

Electrophilic Substitution: 1-Bromo-4-fluorobenzene, 1-Chloro-4-fluorobenzene.

Nucleophilic Substitution: 4-Aminofluorobenzene, 4-Hydroxyfluorobenzene.

Applications De Recherche Scientifique

Chemical Research

Fluorobenzene-d5 serves as a crucial precursor in the synthesis of fluorinated organic compounds. Its unique properties facilitate the study of reaction mechanisms and molecular interactions.

The isotopic labeling of this compound significantly enhances its utility in nuclear magnetic resonance (NMR) spectroscopy. The distinct chemical shifts observed in NMR spectra allow researchers to investigate molecular dynamics and interactions with greater precision.

- Case Study : In a study examining the vibrational spectra of this compound, researchers noted that deuteration leads to significant shifts in vibrational frequencies, which are critical for understanding molecular interactions and dynamics in complex systems .

Biological Research

This compound is employed in biological studies to explore enzyme mechanisms and metabolic pathways involving fluorinated compounds. Its unique isotopic characteristics enable researchers to trace metabolic processes more effectively.

- Application Example : The compound has been used to investigate the behavior of fluorinated drugs within biological systems, providing insights into their stability, solubility, and bioavailability .

Pharmaceutical Development

In medicinal chemistry, this compound plays a role in the development of fluorinated pharmaceuticals and diagnostic agents. The incorporation of deuterium can enhance the pharmacokinetic properties of drug candidates.

- Research Insight : Studies have shown that deuteration can improve drug stability and reduce metabolic rates, leading to prolonged efficacy .

Material Science

This compound is also utilized in material science for synthesizing specialty chemicals and materials with unique properties. Its ability to participate in various chemical reactions makes it valuable for developing advanced materials.

- Example Application : The compound has been involved in studies related to hydrogen isotope exchange reactions under mild conditions, contributing to the development of new materials with tailored properties .

Environmental Analysis

The compound is used in environmental studies to analyze pollutants and understand their behavior in different environments. Its isotopic labeling allows for precise tracking of chemical transformations.

Mécanisme D'action

The mechanism of action of fluoro(2H5)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the fluorine atom’s electron-withdrawing nature activates the para position towards electrophiles. In nucleophilic aromatic substitution reactions, the fluorine atom makes the aromatic ring more susceptible to nucleophilic attack .

Comparaison Avec Des Composés Similaires

Fluoro(2H5)benzene can be compared with other similar compounds such as:

Chlorobenzene (C6H5Cl): Similar in structure but contains a chlorine atom instead of fluorine.

Bromobenzene (C6H5Br): Contains a bromine atom instead of fluorine.

Iodobenzene (C6H5I): Contains an iodine atom instead of fluorine.

Uniqueness

Fluoro(2H5)benzene is unique due to the presence of deuterium atoms, which makes it particularly useful in spectroscopic studies and research applications where isotopic labeling is required .

Activité Biologique

Fluorobenzene-d5 (C6D5F) is a deuterated derivative of fluorobenzene, characterized by its unique isotopic composition that includes five deuterium atoms. This compound is primarily used in chemical research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy and as a solvent or reagent in organic synthesis. The biological activity of this compound is not extensively documented, but its interactions and effects can be inferred from related studies on fluorinated compounds and their derivatives.

- Molecular Formula : C6D5F

- Molar Mass : 101.13 g/mol

- Isotopic Purity : 98 atom% D

1. Enzyme Inhibition Studies

Fluorobenzene derivatives have shown varying degrees of inhibitory effects on specific enzymes. For instance, research has identified inhibitors of ferredoxin-NADP+ reductase (FPR) from Xanthomonas citri subsp. citri, where compounds structurally related to fluorobenzene demonstrated significant inhibitory activity. Notably, this compound was evaluated alongside other derivatives in high-throughput screening assays aimed at discovering novel enzyme inhibitors.

- Key Findings :

- This compound exhibited an IC50 value greater than 100 µM against the plastidic Anabaena FNR, indicating weaker inhibition compared to other tested compounds .

- The compound’s non-competitive inhibition mechanism suggests it interacts with the enzyme without competing with the substrate, which may have implications for its use in biochemical applications .

2. Toxicological Profile

The safety data for this compound indicates that it is not classified as a carcinogen or reproductive toxicant. However, it is noted to be toxic to aquatic life with long-lasting effects, which raises concerns regarding environmental exposure and bioaccumulation .

Case Study 1: NMR Studies

This compound is frequently used in NMR spectroscopy due to its unique isotopic labeling. It allows for precise measurements of chemical shifts and coupling constants, providing insights into molecular interactions and dynamics in biological systems.

- Findings :

Case Study 2: Palladium-Catalyzed Reactions

Research involving palladium-catalyzed reactions has highlighted the utility of this compound in mechanistic studies. The kinetic isotope effect (KIE) observed during these reactions provides valuable information about the reaction pathways and mechanisms involved.

Propriétés

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLWMHQQBFSUBP-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162009 | |

| Record name | Fluoro(2H5)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423-10-5 | |

| Record name | Fluorobenzene-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoro(2H5)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001423105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoro(2H5)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoro(2H5)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does deuteration impact the vibrational spectra of fluorobenzene?

A1: Deuteration significantly alters the vibrational frequencies of fluorobenzene due to the mass difference between hydrogen and deuterium. This leads to shifts in vibrational modes, which can move in and out of Fermi resonance. These changes are clearly observed in Resonance-Enhanced Multiphoton Ionization (REMPI) spectra. For instance, the assignment of vibrational bands in fluorobenzene-d5 was aided by comparing its spectra with those of fluorobenzene-h5 [].

Q2: Can we determine the orientation of guest molecules within a host structure using this compound?

A2: Yes, combining experimental techniques like solid-state NMR with computational methods like DFT calculations enables the determination of guest molecule orientation within a host structure. For example, the preferred orientation of this compound within a tetratolyl tetraurea calix[4]arene tetrapentylether dimeric capsule was successfully derived using this approach []. The study analyzed chemical shift data from both 19F and 2H nuclei along with computed nucleus-independent chemical shift (NICS) maps.

Q3: How does this compound interact with fluoroform, and what type of hydrogen bonding is involved?

A3: this compound forms a weakly bound complex with fluoroform, primarily stabilized by a blue-shifting CH···π hydrogen bond. Infrared ion-depletion spectroscopy (IR/R2PI) revealed a blue shift in the CH stretching frequency of fluoroform upon complex formation []. This blue shift, along with computational studies, points towards the existence of a sandwich-type structure where the CH bond of fluoroform interacts with the π electron cloud of this compound.

Q4: How does the molecular motion of this compound change with temperature and density in the dense fluid region?

A4: NMR studies focusing on fluorine and deuterium spin-lattice relaxation times revealed that the angular momentum correlation time (τJ) of this compound increases with rising temperature at constant density []. This unexpected behavior suggests a temperature dependence of the hard sphere diameter, impacting the frequency of molecular collisions in the dense fluid region.

Q5: What insights can be gained from studying the reorientation dynamics of this compound in the liquid state?

A5: Investigating the angular position correlation time (τθ) and angular momentum correlation time (τJ) of this compound in its liquid state offers valuable insights into its molecular reorientation mechanisms []. By analyzing the relationship between τθ and τJ derived from NMR data, researchers can gain a deeper understanding of how this molecule rotates and interacts within a liquid environment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.